molecular formula C9H10ClNO B1513119 7-Chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine CAS No. 1042628-09-0

7-Chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine

Cat. No. B1513119
CAS RN: 1042628-09-0
M. Wt: 183.63 g/mol
InChI Key: VYHQHLWCSBUSBT-UHFFFAOYSA-N
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Description

7-Chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride is a chemical compound with the CAS Number: 1181458-57-0 . It is a solid substance and its molecular weight is 220.1 .


Molecular Structure Analysis

The InChI code for 7-Chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride is 1S/C9H10ClNO.ClH/c10-8-1-2-9-7 (5-8)6-11-3-4-12-9;/h1-2,5,11H,3-4,6H2;1H . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

7-Chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride is a solid substance . It has a molecular weight of 220.1 . The compound’s InChI code is 1S/C9H10ClNO.ClH/c10-8-1-2-9-7 (5-8)6-11-3-4-12-9;/h1-2,5,11H,3-4,6H2;1H .

Scientific Research Applications

Comprehensive Analysis of 7-Chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine Applications

7-Chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine is a chemical compound with potential applications in various scientific research fields. Below is a detailed analysis of six unique applications, each presented in a separate section with a clear and descriptive heading.

Anti-Cancer Agent Development: The structure of 7-Chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine has been utilized in the design and synthesis of novel anti-cancer agents. These derivatives have shown promising results in inhibiting the proliferation of cancer cells. Molecular docking and dynamics simulations suggest that the introduction of certain groups to the core structure can significantly enhance antiproliferative activity .

Antimicrobial Activity: Research indicates that derivatives of 7-Chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine exhibit antimicrobial properties. The compounds have been tested against various microorganisms, and the results suggest that they could be developed into effective antimicrobial agents .

Vasopressin Receptor Antagonism: This compound serves as an intermediate in the synthesis of drugs like Tolvaptan, which is a selective arginine vasopressin V2 receptor antagonist. Such drugs are used to treat conditions like hyponatremia associated with congestive heart failure, cirrhosis, and the syndrome of inappropriate antidiuretic hormone (SIADH) .

Antidepressant and Antipsychotic Drug Synthesis: The chemical structure of 7-Chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine is found in a variety of drugs with therapeutic applications, including antidepressants and antipsychotics. The compound’s versatility in drug synthesis highlights its importance in pharmaceutical research .

Anti-Inflammatory and Antioxidant Properties: Compounds containing the 7-Chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine unit have shown potential as anti-inflammatory and antioxidant agents. This opens up possibilities for their use in treating chronic inflammatory diseases and in preventing oxidative stress-related damage .

Drug Discovery and Design: The core structure of 7-Chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine is a valuable scaffold in drug discovery and design. Its ability to bind with various receptors and enzymes makes it a key intermediate in the development of new therapeutic agents .

Safety and Hazards

The compound has been classified as Eye Irritant 2 and Skin Irritant 2 . The hazard statements include H315 - Causes skin irritation, and H319 - Causes serious eye irritation . Precautionary statements include P305 + P351 + P338 - IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing .

properties

IUPAC Name

7-chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO/c10-8-1-2-9-7(5-8)6-11-3-4-12-9/h1-2,5,11H,3-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYHQHLWCSBUSBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(CN1)C=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine

CAS RN

1042628-09-0
Record name 7-Chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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